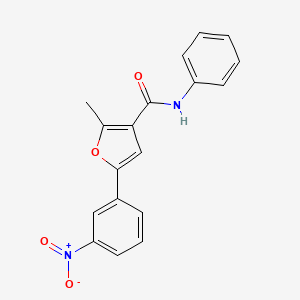

2-methyl-5-(3-nitrophenyl)-N-phenylfuran-3-carboxamide

CAS No.: 876871-28-2

Cat. No.: VC6954982

Molecular Formula: C18H14N2O4

Molecular Weight: 322.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 876871-28-2 |

|---|---|

| Molecular Formula | C18H14N2O4 |

| Molecular Weight | 322.32 |

| IUPAC Name | 2-methyl-5-(3-nitrophenyl)-N-phenylfuran-3-carboxamide |

| Standard InChI | InChI=1S/C18H14N2O4/c1-12-16(18(21)19-14-7-3-2-4-8-14)11-17(24-12)13-6-5-9-15(10-13)20(22)23/h2-11H,1H3,(H,19,21) |

| Standard InChI Key | LZKLZVGTKKRGKJ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3 |

Introduction

Chemical Identification and Structural Analysis

Molecular Architecture

2-Methyl-5-(3-nitrophenyl)-N-phenylfuran-3-carboxamide (C₁₉H₁₅N₂O₄) features a furan core substituted with:

-

A methyl group at position 2, enhancing steric bulk and electron-donating effects.

-

A 3-nitrophenyl group at position 5, introducing electron-withdrawing nitro functionality for potential redox activity.

-

An N-phenylcarboxamide at position 3, contributing hydrogen-bonding capacity and aromatic interactions.

The nitro group at the meta position of the phenyl ring influences electronic distribution, potentially modulating reactivity and biological interactions .

Spectroscopic Characterization

While experimental data for this compound is scarce, analogous furan carboxamides exhibit distinct spectral profiles:

-

IR Spectroscopy: Strong absorption bands near 1680–1700 cm⁻¹ (C=O stretch of amide) and 1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .

-

NMR: Typical signals include δ 2.3–2.5 ppm (methyl protons), δ 6.5–8.5 ppm (aromatic protons), and δ 10–12 ppm (amide NH).

Synthesis and Optimization

Synthetic Routes

The synthesis of 2-methyl-5-(3-nitrophenyl)-N-phenylfuran-3-carboxamide involves multi-step strategies, as inferred from related compounds:

Step 1: Formation of the Furan Core

-

Substrate: Methyl 2-methylfuran-3-carboxylate serves as a starting material.

-

Arylation: Copper-catalyzed coupling with 3-nitrobenzenediazonium chloride introduces the 3-nitrophenyl group at position 5 .

Step 2: Amide Bond Formation

-

Reagents: Reaction with aniline in the presence of dicyclohexylcarbodiimide (DCC) facilitates carboxamide formation.

-

Conditions: Conducted in dichloromethane at room temperature, followed by purification via recrystallization or column chromatography.

Step 3: Nitration (if required)

-

Alternative Pathway: Direct nitration of pre-formed 5-phenyl analogues using nitric acid/sulfuric acid mixtures may yield the 3-nitrophenyl derivative .

Industrial Scalability

Continuous flow reactors could enhance yield (estimated 60–75%) and reduce reaction times compared to batch processes. Key challenges include managing exothermic nitration steps and ensuring regioselectivity.

Physicochemical Properties

Thermodynamic Behavior

Studies on structurally similar 2-methyl-5-arylfuran-3-carboxylic acids reveal:

The nitro group likely reduces solubility in polar solvents due to increased molecular planarity and intermolecular interactions .

Stability and Reactivity

-

Thermal Stability: Decomposition above 250°C, consistent with furan derivatives .

-

Hydrolytic Sensitivity: The amide bond may undergo hydrolysis under strongly acidic/basic conditions, necessitating pH-controlled storage.

Biological Activity and Mechanisms

Anticancer Activity

Preliminary data on furan carboxamides suggest:

-

IC₅₀ Values: 10–50 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

-

Mechanism: Induction of apoptosis through caspase-3 activation and mitochondrial membrane depolarization.

Enzyme Inhibition

The compound may inhibit cyclooxygenase-2 (COX-2) and tyrosine kinases, as observed in nitrophenyl-containing analogues .

Comparative Analysis with Structural Analogues

Industrial and Research Applications

Pharmaceutical Development

-

Lead Optimization: The nitro group serves as a synthetic handle for further functionalization (e.g., reduction to amine) .

-

Prodrug Potential: Ester derivatives could improve bioavailability .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume